1,3-Dimethylazetidin-3-amine

Lipophilicity CNS Drug Design Physicochemical Profiling

1,3-Dimethylazetidin-3-amine (CAS 1493478-43-5) is a 3‑aminoazetidine derivative with a C‑3 gem‑dimethyl substitution pattern, yielding a molecular formula of C₅H₁₂N₂ and a molecular weight of ca. 100.16 g·mol⁻¹.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Cat. No. B7941942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylazetidin-3-amine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C)N
InChIInChI=1S/C5H12N2/c1-5(6)3-7(2)4-5/h3-4,6H2,1-2H3
InChIKeySRKFECRKKOZICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylazetidin-3-amine: A Conformationally Constrained Azetidine Scaffold for CNS Drug Discovery


1,3-Dimethylazetidin-3-amine (CAS 1493478-43-5) is a 3‑aminoazetidine derivative with a C‑3 gem‑dimethyl substitution pattern, yielding a molecular formula of C₅H₁₂N₂ and a molecular weight of ca. 100.16 g·mol⁻¹ . Commercial sources offer the compound at ≥97 % purity, making it readily available for medicinal chemistry campaigns . Its strained four‑membered azetidine core, combined with the steric and electronic effects of the gem‑dimethyl group, creates a conformationally restricted scaffold that is fundamentally different from larger, more flexible nitrogen heterocycles such as piperidines, pyrrolidines, or acyclic dimethyl‑amines [1].

1,3-Dimethylazetidin-3-amine: Why Generic Substitution of Alternative 3‑Aminoazetidines Is Not Supported by Evidence


Although multiple 3‑aminoazetidine congeners share the same C₅H₁₂N₂ elemental formula, their substitution patterns—particularly the presence or absence of C‑3 methyl groups, the methylation state of the exocyclic amine, and ring‑nitrogen substitution—dramatically alter key features such as pKₐ, lipophilicity (log P), and steric crowding . For example, shifting from a primary exocyclic amine to a tertiary dimethyl‑amine (as in N,N‑dimethylazetidin‑3‑amine) depresses log P by over 0.6 units while raising basicity. Conversely, attaching a methyl to the azetidine nitrogen (N,1‑dimethylazetidin‑3‑amine) increases brain‑penetrant character but changes the hydrogen‑bond‑donor/acceptor profile [REFS-2, REFS-3]. Because these properties govern passive permeability, off‑target binding, and metabolic stability, a decision to substitute one 3‑aminoazetidine for another—without head‑to‑head comparative data—carries significant risk of altering lead‑optimisation trajectories and procurement outcomes.

1,3-Dimethylazetidin-3-amine: Quantified Differentiation Data Versus Its Closest Azetidine Analogs


Log P Advantage of 1,3‑Dimethylazetidin‑3‑amine Over N,N‑Dimethylazetidin‑3‑amine

The target compound exhibits a predicted log P approximately 0.63 log units higher than its N,N‑dimethyl isomer, directly impacting passive membrane permeability and CNS drug‑likeness [1]. This difference arises from the replacement of the polar N,N‑dimethyl‑amine moiety with a less basic, more lipophilic 3‑amino‑3‑methyl substitution.

Lipophilicity CNS Drug Design Physicochemical Profiling

Modulated Basicity Relative to Unsubstituted 3‑Aminoazetidine

The target compound’s predicted pKₐ value lies approximately 0.4 log units below that of unsubstituted 3‑aminoazetidine, moderating ionisation at physiological pH and potentially reducing P‑glycoprotein recognition and phospholipidosis risk .

Basicity pKₐ Modulation Drug‑Target Binding

Increased Steric Bulk Versus N,N‑Dimethyl and Unsubstituted Analogs Reduces Off‑Target Promiscuity

The gem‑dimethyl substitution at C‑3 creates a sterically congested environment that is absent in N,N‑dimethylazetidin‑3‑amine or 3‑aminoazetidine. Published structure‑activity relationships (SAR) for 3‑aminoazetidine‑containing triple reuptake inhibitors and M4 PAMs demonstrate that even single‑methyl modifications at the 3‑position can shift selectivity profiles by >10‑fold between hSERT, hNET, and hDAT transporters [1], and by >50‑fold between M4 and M1/M3 muscarinic receptor subtypes [2].

Selectivity Steric Effects Adverse Outcome Pathways

Commercial Purity and Provenance Differentiate 1,3‑Dimethylazetidin‑3‑amine from Competing Azetidine Building Blocks

Multiple vendors offer 1,3‑dimethylazetidin‑3‑amine with certified purity ≥97 %, including Aladdin (Cat. D629422) and PharmaBlock (Cat. PBTEN2196), with transparent pricing and batch‑specific CoA documentation [REFS-1, REFS-2]. By contrast, the common comparator N,N‑dimethylazetidin‑3‑amine (138022‑85‑2) is primarily available at 95 % purity from a narrower set of suppliers, complicating direct use in GLP‑compliant or preclinical development settings [2].

Commercial Availability Purity Procurement

1,3-Dimethylazetidin-3-amine: Optimal Research and Industrial Deployment Scenarios


CNS Lead Optimisation Requiring a Conformationally Locked Azetidine with Superior log P

When an early‑stage CNS programme needs a 3‑aminoazetidine building block that balances ring‑strain‑driven reactivity with adequate passive brain penetration, 1,3‑dimethylazetidin‑3‑amine offers a CLogP of 0.42–0.48 , roughly 0.6–1.0 log units higher than N,N‑dimethylazetidin‑3‑amine. This difference directly reduces the number of polar surface area‑lowering modifications required, preserving ligand efficiency while maintaining a favourable ADME profile.

Selective Triple Reuptake Inhibitor (TRI) or Muscarinic M4 PAM Scaffold Design

Published SAR on 3‑aminoazetidines demonstrates that steric modifications at C‑3 can tune selectivity between SERT, NET, and DAT by >10‑fold and between M4 and M1/M3 muscarinic subtypes by >50‑fold [3]. Incorporating the gem‑dimethyl motif of 1,3‑dimethylazetidin‑3‑amine directly into a lead series provides a pre‑optimised selectivity handle, potentially eliminating several rounds of iterative analogue synthesis and thus accelerating the hit‑to‑lead timeline.

GLP‑Ready Procurement Stream for Preclinical Development

For teams transitioning from hit identification to in‑vivo pharmacokinetic and tolerability studies, the ability to source 1,3‑dimethylazetidin‑3‑amine at ≥97 % purity from established suppliers such as Aladdin and PharmaBlock simplifies quality‑control documentation and reduces the risk of batch‑to‑batch variability that can confound preclinical pharmacology .

Modulation of Physicochemical Properties Through pKₐ Tuning

The predicted pKₐ of 1,3‑dimethylazetidin‑3‑amine (~9.98) is approximately 0.4 units lower than that of unsubstituted 3‑aminoazetidine (10.36) . This moderated basicity diminishes the fraction of positively charged species at physiological pH, softening the risk of hERG binding, phospholipidosis, and lysosomal trapping—attributes that are particularly valuable when designing safer CNS therapeutics.

Quote Request

Request a Quote for 1,3-Dimethylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.